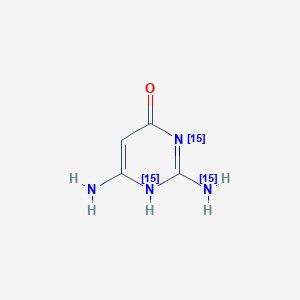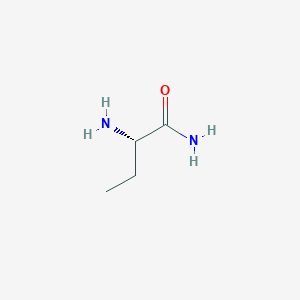
3-Methylazetidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylazetidin-3-amine, also known as 3-MA, is a synthetic compound that has been widely used in scientific research for its ability to inhibit autophagy, the process by which cells break down and recycle their own components. 3-MA is a potent inhibitor of class III phosphatidylinositol 3-kinases (PI3Ks), which are crucial for autophagy initiation.
Mecanismo De Acción
3-Methylazetidin-3-amine inhibits autophagy by blocking the formation of autophagosomes, the membrane-bound vesicles that engulf cellular components for degradation. Specifically, 3-Methylazetidin-3-amine inhibits the activity of class III PI3Ks, which are essential for autophagosome formation.
Biochemical and Physiological Effects:
In addition to its role in autophagy inhibition, 3-Methylazetidin-3-amine has been shown to have other biochemical and physiological effects. For example, 3-Methylazetidin-3-amine has been found to induce apoptosis (programmed cell death) in certain cancer cells, as well as to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methylazetidin-3-amine in lab experiments is its specificity for autophagy inhibition. Unlike other autophagy inhibitors, such as chloroquine, which can have off-target effects, 3-Methylazetidin-3-amine specifically targets class III PI3Ks. However, one limitation of using 3-Methylazetidin-3-amine is that it can have cytotoxic effects at high concentrations, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research involving 3-Methylazetidin-3-amine. One area of interest is the potential use of 3-Methylazetidin-3-amine in cancer treatment, either alone or in combination with other therapies. Additionally, researchers are investigating the role of autophagy in various diseases, including neurodegeneration and infectious diseases, and 3-Methylazetidin-3-amine could be a useful tool in these studies. Finally, there is ongoing research into the development of more specific and potent autophagy inhibitors, which could have important implications for the treatment of a wide range of diseases.
Métodos De Síntesis
The synthesis of 3-Methylazetidin-3-amine involves the reaction of 3-aminopropanol with methyl acrylate in the presence of a base catalyst. The resulting product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-Methylazetidin-3-amine has been used extensively in scientific research to investigate the role of autophagy in various cellular processes, including cancer, neurodegeneration, and infectious diseases. By inhibiting autophagy, researchers can study the effects of autophagy inhibition on cellular processes and disease progression.
Propiedades
Número CAS |
147293-71-8 |
|---|---|
Nombre del producto |
3-Methylazetidin-3-amine |
Fórmula molecular |
C4H10N2 |
Peso molecular |
86.14 g/mol |
Nombre IUPAC |
3-methylazetidin-3-amine |
InChI |
InChI=1S/C4H10N2/c1-4(5)2-6-3-4/h6H,2-3,5H2,1H3 |
Clave InChI |
PYBBRDLRXFWWFU-UHFFFAOYSA-N |
SMILES |
CC1(CNC1)N |
SMILES canónico |
CC1(CNC1)N |
Sinónimos |
3-METHYL-3-AZETIDINAMINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B114505.png)

![N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide](/img/structure/B114517.png)



![4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol](/img/structure/B114527.png)

![Methyl 3-oxo-2-azabicyclo[2.2.0]hex-5-ene-6-carboxylate](/img/structure/B114529.png)